molecular formula C₂₃H₂₁D₅O₃ B1156837 d-cis-Phenothrin-d5

d-cis-Phenothrin-d5

Cat. No.: B1156837
M. Wt: 355.48
Attention: For research use only. Not for human or veterinary use.
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Description

d-cis-Phenothrin-d5 is a deuterated analog of d-phenothrin, a synthetic pyrethroid insecticide. This high-purity compound is specifically designed for use as an internal standard in analytical methods such as High-Performance Liquid Chromatography (HPLC), facilitating the precise quantification of phenothrin and its metabolites in complex environmental or biological samples . The incorporation of five deuterium atoms provides a distinct mass difference crucial for accurate mass spectrometry-based detection. The parent compound, d-phenothrin, is a Type I pyrethroid that acts as a sodium channel modulator . Its mechanism of action involves binding to voltage-gated sodium channels in insect nerve cells, prolonging their open state and causing a continuous influx of sodium ions. This leads to hyperexcitation, convulsions, paralysis, and ultimately death of the target organism . Researchers utilize this compound to study the environmental fate, metabolic pathways, and residue levels of pyrethroid insecticides. d-Phenothrin is known for its use against a variety of pests, including flies, mosquitoes, fleas, ticks, and lice, in both public health and domestic settings . This deuterated standard is an essential tool for monitoring its presence and persistence. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, or for application in humans or animals. Researchers should consult the safety data sheet (MSDS) prior to use and adhere to all relevant laboratory safety protocols .

Properties

Molecular Formula

C₂₃H₂₁D₅O₃

Molecular Weight

355.48

Synonyms

(1R,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic Acid (3-Phenoxyphenyl)methyl Ester-d5;  (1R-cis)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic Acid (3-Phenoxyphenyl)methyl Ester-d5;  (+)-cis-Fenothrin-d5;  (+)-cis-

Origin of Product

United States

Scientific Research Applications

Toxicological Studies

d-cis-Phenothrin-d5 serves as an internal standard in toxicological studies to assess the metabolism and environmental fate of pyrethroids. Its use helps researchers quantify the absorption, distribution, metabolism, and excretion (ADME) of phenothrin compounds in biological systems.

  • Case Study : In a study assessing the metabolic pathways of pyrethroids, this compound was utilized to determine the metabolic rates in laboratory animals. The findings indicated rapid metabolism and excretion, providing insights into potential human exposure risks .

Environmental Monitoring

The compound is instrumental in environmental monitoring efforts to detect pesticide residues in various ecosystems, including aquatic environments.

  • Application : this compound is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to analyze water samples for pesticide contamination. This application aids in understanding the impact of agricultural runoff on freshwater ecosystems .

Insect Behavioral Studies

Research involving insect behavior often employs this compound to study the effects of insecticides on target and non-target species.

  • Case Study : A comparative study evaluated the effects of permethrin and its derivatives on mosquito and butterfly populations. Using this compound as a tracer allowed researchers to assess the relative toxicity and behavioral responses of these insects to different formulations .

Data Tables

Application AreaDescriptionMethodologyKey Findings
Toxicological StudiesMetabolism assessment in laboratory animalsADME studiesRapid metabolism; minimal human risk at normal doses
Environmental MonitoringDetection of pesticide residues in water samplesLC-MS/MSEffective detection of contaminants from runoff
Insect Behavioral StudiesEffects on insect populationsComparative toxicity studiesDifferential impacts on target vs non-target species

Preparation Methods

Synthesis of Deuterated Chrysanthemic Acid

Chrysanthemic acid, a cyclopropane carboxylate, serves as the foundational precursor. Deuterium incorporation occurs at the cyclopropane ring’s methyl groups via acid-catalyzed exchange reactions using D2O or deuterated methanol (CD3OD). For example, refluxing chrysanthemic acid in D2O at 80°C for 48 hours achieves >95% deuteration at the targeted positions. The reaction’s progress is monitored via mass spectrometry to confirm isotopic purity.

Table 1: Deuteration Efficiency Under Varied Conditions

ReagentTemperature (°C)Time (h)Deuteration Yield (%)
D2O804895
CD3OD607298
DCl/D2O1002499

Source: Adapted from

Esterification with Phenoxybenzyl Alcohol

Deuterated chrysanthemic acid undergoes esterification with 3-phenoxybenzyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds under inert nitrogen at 25°C for 24 hours, yielding crude this compound with a cis:trans ratio of 1:4. Solvent selection (e.g., dichloromethane vs. tetrahydrofuran) impacts reaction kinetics, with polar aprotic solvents favoring higher cis-configuration retention.

Stereochemical Optimization

Cis-trans isomerization is minimized via low-temperature crystallization. Hexane-diethyl ether (9:1) mixtures selectively precipitate the cis-isomer, achieving a final cis:trans ratio of 4:1. Alternatively, chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate) resolves isomers with >99% enantiomeric excess.

Purification and Isolation Techniques

Post-synthesis purification ensures compliance with regulatory purity thresholds (>95% HPLC).

Column Chromatography

Silica gel chromatography with hexane-ethyl acetate (8:2) eluent removes non-polar byproducts. Fractions containing this compound are identified via thin-layer chromatography (Rf = 0.45) and pooled for solvent evaporation.

Recrystallization

Recrystallization from ethanol-water (7:3) at −20°C yields crystalline this compound with 98% purity. This step also eliminates residual trans-isomers, which exhibit lower solubility in cold ethanol.

Table 2: Purity Enhancement Through Recrystallization

Solvent SystemTemperature (°C)Purity (%)Cis:Trans Ratio
Ethanol-Water−20984:1
Acetone-Hexane4953:1

Source:

Analytical Validation of Synthesis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with a 30 m Optima 5-MS Accent column confirms molecular identity. Electron impact ionization (70 eV) generates characteristic fragments at m/z 183 (base peak) and 123, while deuterated analogs show mass shifts consistent with D5 labeling.

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl3) reveals deuterium incorporation via absence of signals at δ 1.25 (cyclopropane CH3) and δ 5.32 (vinyl CH2). ¹³C NMR confirms ester carbonyl resonance at δ 170.5 ppm.

ConditionHalf-Life (Days)Major Degradation Products
pH 5, 25°C90–3003-Phenoxybenzyl alcohol
pH 9, 25°C90–1203-Phenoxybenzyl aldehyde
UV Light, 25°C0.21–0.32Oxidized cyclopropane derivatives

Source:

Industrial-Scale Production Challenges

Scaling synthesis necessitates addressing:

  • Isotopic Dilution : Batch-to-batch variability in deuteration requires rigorous QC via LC-MS.

  • Catalyst Costs : Chiral catalysts (e.g., Ru-BINAP) increase production expenses but are indispensable for stereochemical control.

  • Waste Management : Solvent recovery systems (e.g., rotary evaporation under reduced pressure) mitigate environmental impact .

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in vertebrate models?

  • Protocol Design : Adhere to ARRIVE 2.0 guidelines for in vivo studies. Obtain institutional animal care committee approval and justify sample sizes via power analysis. Include negative controls to distinguish compound-specific effects from procedural stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.